![molecular formula C13H18ClNO2 B1488249 4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol CAS No. 2058723-81-0](/img/structure/B1488249.png)
4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol
Overview
Description
“4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol” is a biologically important alkylaminophenol compound . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
This compound is synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine derivative .
Molecular Structure Analysis
The geometric parameters of the molecule, such as bond angles, bond lengths, and dihedral angles, can be obtained through optimization of the most stable molecular structure .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Scientific Research Applications
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in the synthesis of various pharmaceuticals. The compound can serve as a starting material or intermediate in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are important for designing drugs with potential biological activities .
Anticancer Applications
Piperidine derivatives have been utilized in the development of anticancer agents. The structure-activity relationship studies of piperidine-based compounds, such as N-(piperidine-4-yl) benzamide derivatives, have shown increased cytotoxicity against cancer cells when certain functional groups are present . The compound 4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol could be modified to enhance its anticancer properties.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of piperidine derivatives make them valuable in the field of infectious diseases. Compounds with the piperidine moiety have been screened for activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium, as well as fungi like Aspergillus niger and Aspergillus flavus .
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidines, a class of compounds which includes the piperidin-1-yl group in this compound, are present in more than twenty classes of pharmaceuticals .
Mode of Action
This is a type of reaction that forms carbon-carbon bonds and is widely used in organic synthesis .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which may involve similar compounds, are known to involve the transmetalation of organoboron reagents to palladium .
properties
IUPAC Name |
4-chloro-2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-1-2-13(17)11(7-12)8-15-5-3-10(9-16)4-6-15/h1-2,7,10,16-17H,3-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBWNXYYKBWKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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